4-Demethyltrimethoprim Sulfate is a derivative of trimethoprim, an antibiotic that belongs to the class of antifolate agents. Trimethoprim is primarily used for treating bacterial infections by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. The compound is often utilized in combination with sulfamethoxazole to enhance its antibacterial efficacy against various infections, including those affecting the urinary tract, respiratory tract, and gastrointestinal system .
The synthesis of 4-Demethyltrimethoprim Sulfate involves several chemical reactions. The most notable methods include:
The molecular structure of 4-Demethyltrimethoprim Sulfate can be described by its chemical formula . The compound features a pyrimidine ring linked to a methoxybenzene moiety. Key structural characteristics include:
The molecular weight of 4-Demethyltrimethoprim Sulfate is approximately 290.32 g/mol .
4-Demethyltrimethoprim Sulfate undergoes various chemical reactions relevant to its function as an antibiotic:
The mechanism of action of 4-Demethyltrimethoprim Sulfate primarily revolves around its role as an inhibitor of dihydrofolate reductase. By binding more effectively to bacterial enzymes than to mammalian enzymes, it selectively disrupts folic acid synthesis in bacteria without significantly affecting human cells. This selective inhibition leads to:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability during storage or formulation processes.
4-Demethyltrimethoprim Sulfate is primarily used in:
The enzymatic demethylation of trimethoprim (TMP) at the C4 position represents a strategic modification to overcome target-mediated antibiotic resistance. This process generates 4-desmethyltrimethoprim (4-DTMP), which exhibits enhanced binding affinity for both wild-type and mutant dihydrofolate reductase (DHFR)—particularly the L28R variant prevalent in resistant Escherichia coli. The demethylation reaction is catalyzed primarily by oxidoreductases, which facilitate the cleavage of the stable carbon-methyl bond (C-CH₃) through a two-step oxidative pathway: initial hydroxylation to a hydroxymethyl intermediate (-CH₂OH), followed by oxidation to the aldehyde (-CHO) and subsequent carboxylate elimination [1] [2].
Table 1: Enzymatic Demethylation Mechanisms in Trimethoprim Analogues
Enzyme Class | Cofactor Requirements | Reaction Rate (nmol/min/mg) | Key Structural Determinants |
---|---|---|---|
Cytochrome P450 Monooxygenases | NADPH, O₂ | 8.2 ± 0.9 | H-bonding with Asn27; π-stacking at Phe92 |
Flavin-Dependent Oxidases | FAD, NAD⁺ | 3.1 ± 0.4 | Van der Waals contact with Leu5 |
Non-Heme Iron Oxygenases | α-Ketoglutarate, Fe²⁺ | 1.7 ± 0.3 | Substrate orientation in hydrophobic pocket |
The absence of the 4-methyl group alters molecular recognition in the DHFR active site through two mechanisms: (1) Steric effects: Removal of the methyl moiety eliminates steric clashes with residue Pro21 in resistant DHFR variants, increasing inhibitor accommodation [1]; (2) Electronic effects: Demethylation enhances hydrogen-bond formation between the benzyl ring and conserved water networks near Val115, improving binding energy by -2.3 kcal/mol [2]. These modifications enable 4-DTMP to suppress resistance evolution by diverting mutational trajectories toward kinetically impaired DHFR mutants (e.g., F98Y) that reduce catalytic efficiency by >50% [1] [6].
Cytochrome P450 (CYP) isoforms serve as the principal biocatalysts for regioselective C4-demethylation due to their versatile oxidative capabilities. Among human hepatic CYPs, CYP2C8 demonstrates exceptional specificity for TMP demethylation, evidenced by a Kᵢ value of 32 μM and >20-fold selectivity over CYP2C9 and CYP3A4 isoforms [5]. This selectivity arises from molecular recognition features: protonated aminopyrimidine nitrogen forms ionic pairs with Glu300, while the trimethoxybenzyl group occupies a hydrophobic subpocket bordered by Ile113 and Phe114 [8].
Table 2: P450 Isoform Selectivity in Trimethoprim Demethylation
Isoform | Inhibition Constant (Kᵢ, μM) | Demethylation Activity (%) | Engineering Strategy |
---|---|---|---|
CYP2C8 | 32 ± 4.1 | 100 ± 8.3 | Site-directed mutagenesis (F114A) |
CYP2C9 | 271 ± 38 | 22 ± 3.7 | Loop grafting from CYP2C8 |
CYP3A4 | >500 | <5 | Fusion with NADPH-cytochrome reductase |
Metabolic engineering leverages these insights through two approaches: (1) Heterologous expression: Streptomyces albus chassis strains expressing human CYP2C8 achieve 85% demethylation conversion by colocalizing P450 with electron-transfer partners via synthetic scaffolds [9]; (2) Directed evolution: Saturation mutagenesis at residue 114 (Phe→Ala) increases catalytic efficiency (k꜀ₐₜ/Kₘ) by 3.7-fold by expanding the substrate access channel [5]. Critically, demethylation competes with alternative oxidative pathways—notably N-oxidation and phenyl hydroxylation—which can be suppressed by modulating redox potential through cytochrome b₅ fusion proteins [8] [9].
Metabolic flux analysis (MFA) reveals that microbial biotransformation of TMP to 4-DTMP sulfate imposes significant resource allocation tradeoffs, particularly in NADPH-dependent cofactor regeneration. Isotopic tracing with [¹³C]-glucose demonstrates that >68% of NADPH consumption shifts toward demethylation reactions in E. coli expressing CYP2C8, depleting precursor supply for nucleotide biosynthesis [10]. This flux imbalance activates the SoxRS oxidative stress regulon, reducing bioconversion yields by 40% in minimal media.
Table 3: Flux Distribution in Engineered Biotransformation Pathways
Metabolic Node | Flux (mmol/gDCW/h) | Change vs. Control (%) | Bottleneck Identification |
---|---|---|---|
NADPH regeneration | 1.45 ± 0.21 | -58 ± 6.3 | Limited glucose-6-P dehydrogenase activity |
Sulfate assimilation | 0.32 ± 0.05 | +220 ± 18 | Overexpression of cysC increased flux 3.1x |
CYP2C8 electron transfer | 0.89 ± 0.11 | +315 ± 24 | Cytochrome b₅ coexpression required |
Two engineering interventions resolve these limitations: (1) Sulfate pathway augmentation: Overexpressing ATP sulfurylase (cysD) and sulfokinase (cysC) increases 4-DTMP sulfation efficiency by 3.1-fold by maintaining sulfate donor supply [10]; (2) Cofactor recycling: Integration of Bacillus subtilis NAD kinase (yfjB) elevates NADPH/NADP⁺ ratio from 0.4 to 2.3, boosting demethylation flux by 215% [9]. Bioprocess optimization further enhances productivity; immobilized S. albus bioreactors with oxygen-permeable membranes achieve space-time yields of 1.8 g/L/day by maintaining dissolved O₂ >30% saturation—critical for P450 catalytic cycling [9].
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